2-(dimethylamino)-2-(1H-indol-3-yl)acetonitrile
CAS No.: 105910-18-7
Cat. No.: VC6850056
Molecular Formula: C12H13N3
Molecular Weight: 199.257
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 105910-18-7 |
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Molecular Formula | C12H13N3 |
Molecular Weight | 199.257 |
IUPAC Name | 2-(dimethylamino)-2-(1H-indol-3-yl)acetonitrile |
Standard InChI | InChI=1S/C12H13N3/c1-15(2)12(7-13)10-8-14-11-6-4-3-5-9(10)11/h3-6,8,12,14H,1-2H3 |
Standard InChI Key | HBQFMIIRIKMRPI-UHFFFAOYSA-N |
SMILES | CN(C)C(C#N)C1=CNC2=CC=CC=C21 |
Introduction
Chemical Structure and Nomenclature
The systematic IUPAC name 2-(dimethylamino)-2-(1H-indol-3-yl)acetonitrile delineates a molecular architecture comprising:
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A 1H-indol-3-yl moiety, which positions the indole nitrogen at the 1-position and the substituent at the 3-position.
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An acetonitrile backbone (CH₂CN) functionalized at the α-carbon with both the indole group and a dimethylamino substituent.
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A dimethylamino group (-N(CH₃)₂) contributing basicity and steric bulk.
The planar indole system and the electron-withdrawing nitrile group create a polarized structure, facilitating interactions with biological targets or participation in further synthetic transformations .
Synthetic Routes and Reaction Mechanisms
Primary Synthesis Strategies
While no direct synthesis of 2-(dimethylamino)-2-(1H-indol-3-yl)acetonitrile is documented in the provided literature, analogous methodologies for indole-acetonitrile derivatives suggest plausible pathways:
Route A: Condensation of Indole-3-Carbaldehyde
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Formylation: Indole-3-carbaldehyde is prepared via Vilsmeier-Haack formylation of indole derivatives, as demonstrated in the synthesis of ethyl 3-formyl-1H-indole-2-carboxylate .
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Knoevenagel Condensation: Reaction of indole-3-carbaldehyde with dimethylaminoacetonitrile in the presence of a Lewis acid (e.g., Al₂O₃ or p-TSA) could yield the target compound. This mirrors the formation of quinazolinones from 3-formylindoles and anthranilamide .
Route B: Nucleophilic Substitution
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Cyanomethylation: Treatment of 3-bromoindole with dimethylaminoacetonitrile under Ullmann or Buchwald-Hartwig coupling conditions may install the acetonitrile moiety.
Optimization Challenges
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Steric Hindrance: Bulky substituents at the indole 3-position may impede reaction efficiency, necessitating high-temperature conditions or microwave-assisted synthesis.
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Tautomerization: The indole NH group may participate in tautomeric equilibria, affecting reaction outcomes .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Hypothetical NMR data for 2-(dimethylamino)-2-(1H-indol-3-yl)acetonitrile, inferred from related indole-nitrogenous compounds :
Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
---|---|---|---|
¹H NMR | 2.30 (s) | Singlet | N(CH₃)₂ |
3.85 (s) | Singlet | CH₂CN | |
6.95–7.45 (m) | Multiplet | Indole H-2, H-4–H-7 | |
10.80 (s) | Singlet | Indole NH | |
¹³C NMR | 23.5 | Quartet | N(CH₃)₂ |
45.2 | Singlet | CH₂CN | |
118.5 | Singlet | CN | |
110–135 | Multiplets | Indole aromatic carbons |
Infrared (IR) Spectroscopy
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C≡N Stretch: Strong absorption band near 2240 cm⁻¹ (nitrile group).
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N-H Stretch: Broad band at 3400–3200 cm⁻¹ (indole NH).
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C-H Stretch: Peaks at 2900–2850 cm⁻¹ (dimethylamino CH₃).
Physicochemical Properties
Property | Value/Range |
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Molecular Formula | C₁₂H₁₃N₃ |
Molecular Weight | 199.26 g/mol |
Melting Point | 145–148°C (predicted) |
Solubility | Soluble in DMSO, CH₃CN; sparingly soluble in H₂O |
logP (Octanol-Water) | 1.85 (estimated) |
Biological Activity and Applications
Antimicrobial Activity
Nitrile-containing indoles disrupt microbial cell membranes or enzyme function. In one study, 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives showed MIC values of 4–16 μg/mL against Staphylococcus aureus .
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